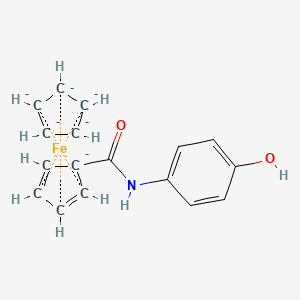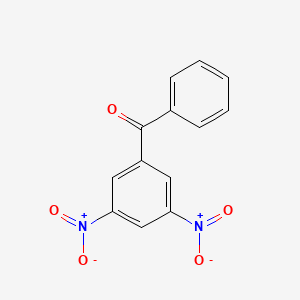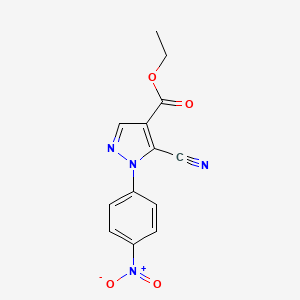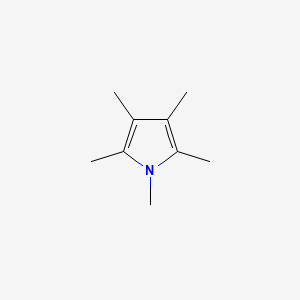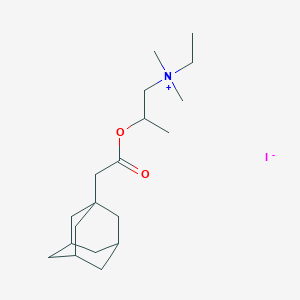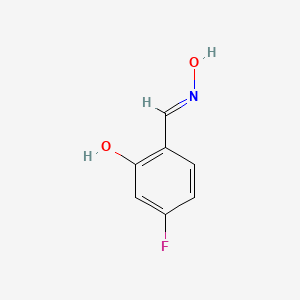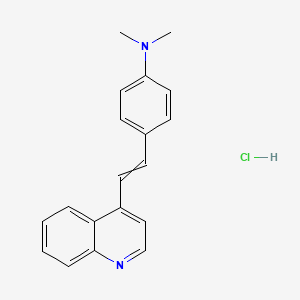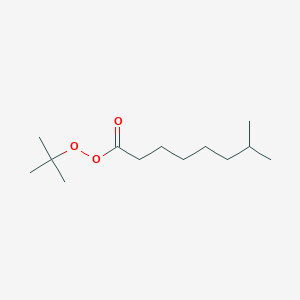
tert-Butyl isononaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl isononaneperoxoate: is an organic peroxide compound widely used as a radical initiator in polymerization processes. It is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization reactions. This compound is particularly valued in the production of various polymers and resins due to its stability and efficiency.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl isononaneperoxoate can be synthesized through the esterification of isononanoic acid with tert-butyl hydroperoxide. The reaction typically occurs in the presence of a catalyst such as trifluoroacetic anhydride and pyridine in a nonaqueous medium at low temperatures (0–5°C) .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl isononaneperoxoate primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization processes, including free-radical polymerization. The compound can also participate in oxidation reactions due to the presence of the peroxide group.
Common Reagents and Conditions:
Decomposition: The decomposition of this compound is typically induced by heat or UV light. The reaction conditions are carefully controlled to prevent runaway reactions and ensure safe handling.
Oxidation: this compound can act as an oxidizing agent in the presence of suitable substrates. The reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the oxidation process.
Major Products Formed:
Polymerization: The primary products formed from the decomposition of this compound are polymers and resins. The free radicals generated initiate the polymerization of monomers, leading to the formation of high-molecular-weight polymers.
Oxidation: In oxidation reactions, the major products depend on the substrate being oxidized. Common products include alcohols, ketones, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl isononaneperoxoate is extensively used in organic synthesis as a radical initiator. It is employed in the synthesis of various polymers, copolymers, and resins. The compound’s ability to generate free radicals makes it a valuable tool in studying radical-mediated reactions and mechanisms.
Biology and Medicine: In biological research, this compound is used to study oxidative stress and its effects on cellular processes. It serves as a model compound to investigate the role of peroxides in inducing oxidative damage and the cellular response to such stress.
Industry: The compound finds applications in the production of plastics, rubbers, and coatings. It is used as a curing agent in the manufacture of thermosetting resins and as a cross-linking agent in the production of elastomers. Its stability and efficiency make it a preferred choice in industrial polymerization processes.
Wirkmechanismus
Mechanism: The primary mechanism of action of tert-Butyl isononaneperoxoate involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate polymerization by reacting with monomers to form polymer chains. The compound’s ability to generate radicals under controlled conditions makes it an effective initiator in various chemical processes.
Molecular Targets and Pathways: The free radicals generated by this compound can interact with various molecular targets, including unsaturated hydrocarbons, to initiate polymerization. The pathways involved in these reactions are typically radical-mediated and involve the formation and propagation of radical species.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl hydroperoxide: Similar to tert-Butyl isononaneperoxoate, tert-Butyl hydroperoxide is used as a radical initiator and oxidizing agent.
tert-Butyl peroxyacetate: This compound is another peroxide used in polymerization and oxidation reactions.
tert-Butyl peroxybutyrate: Used in similar applications, this compound is known for its stability and efficiency in initiating radical reactions.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct reactivity and stability. Its ability to generate free radicals efficiently under controlled conditions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
958779-36-7 |
|---|---|
Molekularformel |
C13H26O3 |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
tert-butyl 7-methyloctaneperoxoate |
InChI |
InChI=1S/C13H26O3/c1-11(2)9-7-6-8-10-12(14)15-16-13(3,4)5/h11H,6-10H2,1-5H3 |
InChI-Schlüssel |
ZUSDEBDNDIJDMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCC(=O)OOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


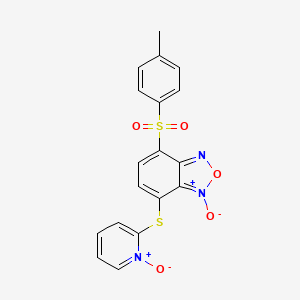
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)

